Spectinomycin

Beschreibung

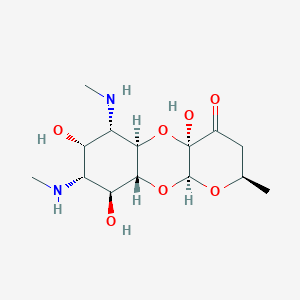

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFWWIHTNXNPBV-WXKVUWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21736-83-4 (di-hydrochloride, anhydrous), 22189-32-8 (di-hydrochloride, pentahydrate) | |

| Record name | Spectinomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001695778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023592 | |

| Record name | Spectinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spectinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Easily soluble in cold water, 1.50e+02 g/L | |

| Record name | Spectinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spectinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1695-77-8, 21736-83-4, 22189-32-8 | |

| Record name | Spectinomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1695-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spectinomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001695778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spectinomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spectinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spectinomycin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spectinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPECTINOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AKI1U6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spectinomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectinomycin's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinomycin, an aminocyclitol antibiotic, exerts its bacteriostatic effect by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This guide provides a detailed technical overview of spectinomycin's mechanism of action, focusing on its interaction with the 30S subunit. It delves into the specific binding site, the conformational changes induced in the ribosome, and the subsequent inhibition of the translocation step in protein synthesis. This document also presents quantitative binding and inhibition data, detailed experimental protocols for studying this interaction, and visual representations of the key molecular events and experimental workflows.

Core Mechanism of Action

Spectinomycin selectively inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Unlike many other aminoglycoside antibiotics, spectinomycin does not typically cause misreading of the mRNA codon.[1] Its primary mechanism is the steric inhibition of the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a crucial step in polypeptide chain elongation.[1] This inhibition is a result of spectinomycin locking the head domain of the 30S subunit in a specific conformation, preventing the large-scale movements necessary for translocation.[3][4]

Binding Site on the 30S Subunit

Spectinomycin binds to a specific site on the 16S rRNA within the 30S subunit, specifically at helix 34 (h34) in the head domain.[3][5] Crystallographic and chemical footprinting studies have identified the key nucleotides involved in this interaction. The most critical interactions occur with nucleotides G1064 and C1192 of the 16S rRNA.[3][6] The rigid, fused ring structure of spectinomycin fits into the minor groove of this rRNA helix.[1]

Inhibition of 30S Head Swiveling and Translocation

The process of translocation, catalyzed by Elongation Factor G (EF-G), involves significant conformational changes in the ribosome, including a swiveling motion of the 30S subunit head.[3][4] Spectinomycin's binding to helix 34, located at a pivotal point in the head of the 30S subunit, sterically blocks this essential swiveling motion.[3][4][7] By trapping the head in a non-swiveled or partially swiveled state, spectinomycin prevents the ribosome from completing the translocation cycle.[3][4] This ultimately halts protein synthesis. While it primarily inhibits the forward translocation step, it has been observed to have minimal effect on reverse translocation.[3]

Quantitative Data

The interaction of spectinomycin with the ribosome and its inhibitory effects on protein synthesis have been quantified through various biochemical and biophysical assays.

Table 1: Binding Affinity and Inhibition Constants of Spectinomycin

| Parameter | Value | Organism/System | Conditions | Reference |

| Dissociation Constant (Kd) | 2 x 10-7 M | Escherichia coli 70S ribosomes | Without mRNA | [8] |

| 1 x 10-6 M | Escherichia coli 70S ribosomes | With polyinosinic acid | [8] | |

| Inhibitory Concentration (IC50) | 0.36 µg/ml | Mycobacterium smegmatis cell-free translation | [9] | |

| > 60 µg/ml | M. smegmatis cell-free translation (6-deoxyspectinomycin) | [9] | ||

| 9.50 µg/ml | M. smegmatis cell-free translation (6-deoxyspectinamide) | [9] | ||

| 23.3 µg/ml | M. smegmatis cell-free translation (6-deoxy-amSPC) | [9] | ||

| 13.5 µM | In organello mitochondrial translation (Linezolid - control) | [10] | ||

| > 1 mM | In organello mitochondrial translation (Spectinomycin) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of spectinomycin.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the inhibitory effect of spectinomycin on protein synthesis in a cell-free system.

Materials:

-

PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs) or equivalent

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

Spectinomycin stock solution

-

Nuclease-free water

-

Incubator or water bath at 37°C

-

Detection instrument (luminometer or fluorometer)

Procedure:

-

Thaw all components of the IVTT kit on ice.

-

Prepare a master mix containing the appropriate volumes of Solution A and Solution B as per the manufacturer's protocol.

-

Add the plasmid DNA template to the master mix at a final concentration of 5 ng/µL.[11]

-

Aliquot the master mix into individual reaction tubes.

-

Add varying concentrations of spectinomycin to the reaction tubes. Include a no-drug control (vehicle only).

-

Incubate the reactions at 37°C for 2-4 hours.

-

After incubation, measure the reporter protein activity (luminescence or fluorescence) according to the manufacturer's instructions for the specific reporter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the spectinomycin concentration.

Toeprinting Assay to Monitor Translocation Inhibition

This assay allows for the precise mapping of the ribosome's position on an mRNA molecule and can be used to observe spectinomycin-induced stalling.[3][12]

Materials:

-

Purified 70S ribosomes or 30S and 50S subunits

-

mRNA template with a known ribosome binding site

-

[32P]-labeled DNA primer complementary to a sequence downstream of the region of interest

-

Initiator tRNA (tRNAfMet)

-

Deoxynucleotide triphosphates (dNTPs)

-

Reverse transcriptase (e.g., AMV reverse transcriptase)

-

Spectinomycin

-

Polymix buffer (e.g., 5 mM Mg(OAc)2, 95 mM KCl, 5 mM NH4Cl, 0.5 mM CaCl2, 8 mM putrescine, 1 mM spermidine, 5 mM potassium phosphate pH 7.3, 1 mM DTT)

-

Urea-polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Anneal the [32P]-labeled primer to the mRNA template.

-

Incubate the mRNA-primer complex with purified 70S ribosomes (or 30S and 50S subunits) and initiator tRNA in polymix buffer at 37°C to form initiation complexes.[3]

-

Add spectinomycin at the desired concentration to the reaction and incubate.

-

Initiate the reverse transcription reaction by adding dNTPs and reverse transcriptase.

-

Allow the primer extension reaction to proceed at 37°C. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

-

Terminate the reaction and purify the cDNA products.

-

Analyze the cDNA products on a denaturing urea-polyacrylamide gel alongside a sequencing ladder of the same mRNA to determine the precise position of the ribosome stall.

X-ray Crystallography of the Spectinomycin-30S Subunit Complex

This technique provides a high-resolution three-dimensional structure of spectinomycin bound to its ribosomal target.

Materials:

-

Highly purified and concentrated 30S ribosomal subunits from a suitable organism (e.g., Thermus thermophilus or Escherichia coli)

-

Spectinomycin

-

Crystallization buffer (conditions to be optimized, but may include components like polyethylene glycol, salts, and a buffer such as HEPES or Tris)

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Complex Formation: Incubate the purified 30S subunits with an excess of spectinomycin to ensure saturation of the binding site.

-

Crystallization: Use vapor diffusion (hanging or sitting drop) to screen for crystallization conditions. Mix the 30S-spectinomycin complex with the crystallization buffer and equilibrate against a reservoir of the same buffer.

-

Crystal Harvesting and Cryo-cooling: Once crystals of sufficient size are obtained, briefly soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Solve the structure using molecular replacement with a known 30S subunit structure as a model. Build the spectinomycin molecule into the electron density and refine the entire structure to high resolution.

Cryo-Electron Microscopy (Cryo-EM) of the Spectinomycin-Ribosome Complex

Cryo-EM allows for the structural determination of the spectinomycin-ribosome complex in a near-native, vitrified state.[6]

Materials:

-

Purified 70S ribosomes or 30S subunits

-

Spectinomycin

-

EM grids (e.g., copper grids with a holey carbon film)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission electron microscope (TEM) equipped with a direct electron detector

-

Image processing software (e.g., RELION, cryoSPARC)

Procedure:

-

Complex Formation: Incubate purified ribosomes with spectinomycin.

-

Grid Preparation: Apply a small volume of the ribosome-spectinomycin complex solution to a glow-discharged EM grid. Blot away excess liquid to create a thin film and immediately plunge-freeze the grid in liquid ethane.[6]

-

Data Collection: Transfer the vitrified grid to the TEM and collect a large dataset of images (micrographs) of the frozen particles at various tilt angles.

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw movie frames.

-

Estimate the contrast transfer function (CTF).

-

Pick individual ribosome particles from the micrographs.

-

Perform 2D classification to remove poor-quality particles.

-

Generate an initial 3D model.

-

Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the spectinomycin-bound ribosome.

-

-

Model Building and Analysis: Fit atomic models of the ribosome and spectinomycin into the final cryo-EM density map.

Visualizations

The following diagrams illustrate the key aspects of spectinomycin's mechanism of action and a typical experimental workflow.

Caption: Mechanism of spectinomycin action on the 30S ribosomal subunit.

Caption: Experimental workflow for a toeprinting assay.

Conclusion

Spectinomycin presents a well-defined mechanism of action, specifically targeting the 30S ribosomal subunit to inhibit protein synthesis. Its unique mode of action, which involves the steric hindrance of 30S head swiveling without inducing significant miscoding, distinguishes it from other aminoglycosides. The detailed understanding of its binding site and the conformational changes it elicits provides a solid foundation for the rational design of novel spectinomycin analogs with improved efficacy and a broader spectrum of activity. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of antibiotic development and ribosomal biochemistry.

References

- 1. Single-molecule correlated chemical probing reveals large-scale structural communication in the ribosome and the mechanism of the antibiotic spectinomycin in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosomal Protein Conferring Sensitivity to the Antibiotic Spectinomycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Initiating Ribosomes by Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A highly-purified, fluorescently-labeled in vitro translation system for single-molecule studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]

- 9. Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.tudelft.nl [research.tudelft.nl]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectrum of Activity for Spectinomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin is an aminocyclitol antibiotic with a unique mechanism of action that confers a specific spectrum of antibacterial activity. This document provides a comprehensive technical overview of spectinomycin's efficacy against a range of clinically relevant bacteria, details the standardized experimental protocols for its susceptibility testing, and outlines its mechanism of action and resistance pathways. The quantitative data on its in vitro activity are presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction

Spectinomycin, derived from Streptomyces spectabilis, is a bacteriostatic agent that inhibits bacterial protein synthesis.[1] Its primary clinical application has been in the treatment of uncomplicated gonorrhea, particularly in patients with allergies to penicillin or cephalosporins.[2] Understanding the precise spectrum of activity is crucial for its appropriate clinical use and for guiding future drug development efforts. This guide synthesizes available data on spectinomycin's in vitro activity against Gram-positive, Gram-negative, and anaerobic bacteria.

Mechanism of Action

Spectinomycin exerts its bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome. This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting protein synthesis.[1][3] This mechanism is distinct from that of other aminoglycosides, which can result in a lack of cross-resistance.

In Vitro Spectrum of Activity

The in vitro activity of spectinomycin has been evaluated against a variety of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Negative Bacteria

Spectinomycin has demonstrated notable activity against Neisseria gonorrhoeae. Its efficacy against other Gram-negative organisms varies.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Neisseria gonorrhoeae | 7.5 - 20 | - | - |

| Escherichia coli | ≤32 - >1024 | 31.2 | >128 |

| Klebsiella spp. | ≤32 - >128 | 31.2 | >128 |

| Enterobacter spp. | ≤32 - >128 | 31.2 | >128 |

| Proteus mirabilis | >128 | >128 | >128 |

| Pseudomonas aeruginosa | >128 | >128 | >128 |

Data compiled from various sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Gram-Positive Bacteria

Spectinomycin generally exhibits moderate to limited activity against Gram-positive bacteria.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 7 - >128 | 62.5 | >128 |

| Staphylococcus epidermidis | 31.2 - 62.5 | 31.2 | 62.5 |

| Streptococcus spp. (including enterococci) | 7 - >128 | - | - |

Data compiled from various sources.

Anaerobic Bacteria

The activity of spectinomycin against anaerobic bacteria is generally poor and can be influenced by the testing medium and pH.[4]

| Bacterial Species | MIC Range (µg/mL) |

| Bacteroides fragilis | 32 - ≥128 |

| Bacteroides melaninogenicus | Varies with pH |

| Fusobacterium spp. | Varies with pH |

| Clostridium perfringens | Varies with pH |

| Clostridium ramosum | Varies with pH |

| Gram-positive cocci | Varies with pH |

Data compiled from various sources. Higher MICs are generally observed at a lower pH.[4]

Experimental Protocols for Susceptibility Testing

The determination of spectinomycin's in vitro activity is performed using standardized methods, primarily agar dilution and disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Agar Dilution Method (CLSI M07)

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[5][6][7][8][9]

Protocol Overview:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of spectinomycin of known concentration in a suitable solvent.

-

Preparation of Agar Plates with Antimicrobial Dilutions:

-

Prepare a series of twofold dilutions of the spectinomycin stock solution.

-

Incorporate each dilution into molten Mueller-Hinton agar at a 1:10 ratio (e.g., 2 mL of drug dilution to 18 mL of agar).

-

Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

From a pure culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the agar plates, including the control plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

-

Interpretation: The MIC is the lowest concentration of spectinomycin that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antibiotics.[10][11][12][13][14][15][16][17][18]

Protocol Overview:

-

Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[18]

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[17]

-

-

Application of Antibiotic Disks:

-

Aseptically place a spectinomycin-impregnated disk (100 µg) onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The zone size is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to established breakpoints.

References

- 1. In Vitro Antibacterial Activity of Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of spectinomycin against recent urinary tract isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial activity of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of Spectinomycin Against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. researchgate.net [researchgate.net]

- 10. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. intertekinform.com [intertekinform.com]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 15. researchgate.net [researchgate.net]

- 16. infectioncontrol.org.ua [infectioncontrol.org.ua]

- 17. nicd.ac.za [nicd.ac.za]

- 18. szu.gov.cz [szu.gov.cz]

An In-depth Technical Guide to the Physical and Chemical Properties of Spectinomycin Dihydrochloride Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of spectinomycin dihydrochloride pentahydrate, an aminocyclitol antibiotic. The information is curated for professionals in research and drug development, presenting key data in structured formats, detailing experimental methodologies, and visualizing complex processes for enhanced understanding.

Chemical Identity and Core Properties

Spectinomycin is an antibiotic produced by the bacterium Streptomyces spectabilis.[1][2] It is structurally similar to aminoglycosides but exhibits a distinct mechanism of action.[3] For pharmaceutical use, it is typically prepared as the dihydrochloride pentahydrate salt to improve its stability and solubility.[4] This form is a white to pale buff crystalline powder.[2][5]

Quantitative Physicochemical Data

The fundamental properties of spectinomycin dihydrochloride pentahydrate are summarized below. These values are critical for formulation development, analytical method design, and understanding its behavior in biological systems.

| Property | Value | References |

| IUPAC Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³˒⁸]tetradecan-7-one;pentahydrate;dihydrochloride | [6][7] |

| CAS Number | 22189-32-8 | [2][6][8][9] |

| Molecular Formula | C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O (also written as C₁₄H₃₆Cl₂N₂O₁₂) | [2][5][8][10] |

| Molecular Weight | 495.35 g/mol | [10][11][12][13] |

| Appearance | White to pale buff crystalline powder | [2][5][10] |

| Melting Point | ~207 °C (with decomposition) | [14] |

| pH (1% w/v aq. soln.) | 3.8 – 5.6 | [2][5][8] |

| Specific Rotation [α] | +15° to +21° | [5][8] |

| Water Content (K.F.) | 16.0% – 20.0% | [2][5][8] |

| pKa (in H₂O) | 6.95, 8.70 | [15] |

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation possibilities. Spectinomycin dihydrochloride pentahydrate is highly soluble in water, a characteristic enhanced by its salt form.

| Solvent | Solubility | References |

| Water | 99 - 100 mg/mL | [2][16] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [17] |

| Methanol | Soluble | [9] |

| Ethanol | 11 mg/mL | [16] |

| Dimethyl Sulfoxide (DMSO) | 11 mg/mL | [17] |

| Dimethylformamide (DMF) | 2 mg/mL | [17] |

Chemical Stability and Storage

Understanding the stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life.

-

Storage Conditions : The compound should be stored in airtight containers at refrigerated temperatures (2-8°C) and protected from bright light to ensure long-term stability.[2][5][8][18] For long-term archival, storage at -20°C is also recommended and can preserve stability for at least four years.[17]

-

Incompatibilities : The substance is incompatible with strong oxidizing agents, strong acids, and strong bases.[15][19] Contact with these materials should be avoided.

-

Thermal Decomposition : When heated to decomposition, it can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[19]

-

Forced Degradation : Stability-indicating studies have shown that spectinomycin can be intentionally degraded under stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[20]

Mechanism of Action

Spectinomycin exerts its bacteriostatic effect by inhibiting protein synthesis within bacterial cells.[21][22] Unlike bactericidal agents that kill bacteria, spectinomycin halts their growth and replication, allowing the host's immune system to clear the infection.[22] The process is highly specific to the bacterial ribosome, which differs from eukaryotic ribosomes, accounting for its selective toxicity.

The key steps in its mechanism are:

-

Ribosomal Binding : Spectinomycin binds to the 30S subunit of the bacterial ribosome.[1][22][23]

-

Inhibition of Translocation : This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation.[2][16][22]

-

Cessation of Protein Synthesis : The interruption of translocation effectively freezes protein synthesis, preventing the production of essential proteins required for bacterial growth and function.[11][21][23]

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental methods. Below are detailed protocols for key analyses.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[24]

Methodology:

-

Preparation : Add an excess amount of spectinomycin dihydrochloride pentahydrate solid to a known volume of the solvent (e.g., purified water, buffer) in a sealed, inert container (e.g., a glass vial). The amount should be sufficient to ensure a solid phase remains at equilibrium.[24]

-

Equilibration : Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[25]

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is achieved by centrifugation followed by aspiration of the supernatant or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).[25]

-

Quantification : Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[25][26]

-

Calculation : Determine the solubility by comparing the measured concentration against a standard calibration curve prepared with known concentrations of the compound.

References

- 1. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. himedialabs.com [himedialabs.com]

- 3. SMPDB [smpdb.ca]

- 4. CAS 22189-32-8: Spectinomycin dihydrochloride pentahydrate [cymitquimica.com]

- 5. rpicorp.com [rpicorp.com]

- 6. Spectinomycin Hydrochloride | C14H36Cl2N2O12 | CID 30971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. S-2873-25g | Spectinomycin Dihydrochloride Pentahydrate [22189-32 [clinisciences.com]

- 9. Spectinomycin dihydrochloride pentahydrate, Cell Culture Grade | Fisher Scientific [fishersci.ca]

- 10. Spectinomycin Dihydrochloride Pentahydrate | CymitQuimica [cymitquimica.com]

- 11. selleckchem.com [selleckchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Spectinomycin, Dihydrochloride, Pentahydrate, Streptomyces sp. [sigmaaldrich.com]

- 14. Spectinomycin Dihydrochloride 22189-32-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. selleckchem.com [selleckchem.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Spectinomycin, Dihydrochloride, Pentahydrate, Streptomyces sp. [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Your Comprehensive Guide To Spectinomycin | OCTAGONCHEM [octagonchem.com]

- 22. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]

- 23. Spectinomycin Dihydrochloride | C14H26Cl2N2O7 | CID 64740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. lifechemicals.com [lifechemicals.com]

Methodological & Application

Application Notes and Protocols for Spectinomycin Selection in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using spectinomycin as a selective agent in plant tissue culture for the generation of transgenic plants. Detailed protocols, data summaries, and troubleshooting tips are included to facilitate the successful application of this technology.

Introduction

In plant genetic engineering, the introduction of foreign DNA into a plant genome is a rare event. Therefore, a selectable marker system is crucial to identify and isolate the few successfully transformed cells from a large population of untransformed cells. Spectinomycin is an aminocyclitol antibiotic that serves as an effective selective agent in plant tissue culture. It is particularly useful for selecting transformants with resistance conferred by the aadA (aminoglycoside 3'-adenylyltransferase) gene, which is of bacterial origin.[1] This system is advantageous because it is non-lethal and provides a clear visual distinction between transformed and non-transformed tissues, with sensitive cells typically bleaching.[1]

Mechanism of Action

Spectinomycin functions by binding to the 30S subunit of prokaryotic-type ribosomes, thereby inhibiting protein synthesis.[2][3] In plants, this action is specific to the 70S ribosomes found within plastids (chloroplasts), effectively halting plastid protein biosynthesis.[4] This disruption of chloroplast function leads to a bleached or white phenotype in susceptible plant tissues when grown on a medium containing spectinomycin.

Resistance to spectinomycin is conferred by the bacterial enzyme aminoglycoside 3'-adenylyltransferase (AadA).[1] The aadA gene, when incorporated into the plant's nuclear or plastid genome, produces this enzyme. AadA inactivates spectinomycin (and streptomycin) through adenylation, preventing it from binding to the ribosomal subunit.[5] Consequently, transformed cells expressing the aadA gene can maintain normal plastid function and exhibit green, healthy growth in the presence of spectinomycin.

References

- 1. US5073675A - Method of introducing spectinomycin resistance into plants - Google Patents [patents.google.com]

- 2. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]

- 3. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. Plastid protein synthesis is required for plant development in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spontaneous spectinomycin resistance mutations detected after biolistic transformation of Daucus carota L - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of a Sterile Spectinomycin Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectinomycin is an aminocyclitol antibiotic effective against a range of gram-negative bacteria. It functions by inhibiting protein synthesis through its interaction with the bacterial 30S ribosomal subunit. In a laboratory setting, spectinomycin is frequently used as a selective agent for plasmids conferring spectinomycin resistance in bacterial cultures. Accurate and consistent preparation of a sterile spectinomycin stock solution is crucial for reliable experimental outcomes. These application notes provide a detailed protocol for the preparation, sterilization, and storage of a spectinomycin stock solution.

Quantitative Data Summary

For reproducibility and accuracy in preparing the stock solution, it is essential to use the correct molecular weight for the specific form of spectinomycin being used. The following table summarizes the quantitative data for commonly available forms of spectinomycin.

| Chemical Form | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Solvent | Solubility in Water |

| Spectinomycin (Base) | C₁₄H₂₄N₂O₇ | 332.35[1][2] | Water | Insoluble[3] |

| Spectinomycin Dihydrochloride | C₁₄H₂₄N₂O₇ · 2HCl | 405.3[4] | Water | Soluble[3] |

| Spectinomycin Dihydrochloride Pentahydrate | C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O | 495.35[5] | Water | 50 mg/mL[3] |

| Spectinomycin Sulfate | C₁₄H₂₆N₂O₁₁S | 430.43[6] | Water | Soluble |

Experimental Protocol

This protocol details the steps for preparing a 100 mg/mL sterile stock solution of spectinomycin dihydrochloride pentahydrate in water. This concentration is a common starting point and can be diluted to the desired working concentration.

3.1. Materials

-

Spectinomycin dihydrochloride pentahydrate (MW = 495.35 g/mol )[5]

-

Sterile, deionized, or distilled water

-

Sterile 50 mL conical tubes or appropriate sterile containers

-

0.22 µm syringe filters

-

Sterile syringes (10-20 mL)

-

Sterile microcentrifuge tubes for aliquoting

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Vortex mixer (optional)

3.2. Procedure

-

Calculation: To prepare 10 mL of a 100 mg/mL stock solution, you will need 1 g of spectinomycin dihydrochloride pentahydrate.

-

Calculation: 10 mL * 100 mg/mL = 1000 mg = 1 g

-

-

Weighing: Carefully weigh 1 g of spectinomycin dihydrochloride pentahydrate powder using an analytical balance.

-

Dissolving:

-

Add the weighed spectinomycin powder to a sterile 50 mL conical tube.

-

Add approximately 8 mL of sterile water to the tube.

-

Close the tube tightly and vortex or invert until the powder is completely dissolved.[7][8] The solution should be clear and colorless.[3]

-

Once fully dissolved, add sterile water to bring the final volume to 10 mL.

-

-

Sterilization:

-

Draw the spectinomycin solution into a sterile syringe.

-

Aseptically attach a sterile 0.22 µm syringe filter to the syringe.[7][8] It is good practice to pre-wet the filter by passing 5-10 mL of sterile water through it, discarding the water before filtering the antibiotic solution.[7][8][9]

-

Filter-sterilize the spectinomycin solution into a new sterile conical tube.[10]

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.[10][11]

-

Clearly label the aliquots with the name of the antibiotic, concentration, and date of preparation.

-

Store the aliquots at -20°C. The stock solution is stable for up to one year when stored at this temperature.[7][8] For shorter-term storage, the solution can be kept at 2-8°C for several weeks.[12]

-

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a sterile spectinomycin stock solution.

Caption: Workflow for preparing a sterile spectinomycin stock solution.

References

- 1. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectinomycin | 1695-77-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Spectinomycin Dihydrochloride | C14H26Cl2N2O7 | CID 64740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Spectinomycin Sulfate | C14H26N2O11S | CID 64771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Spectinomycin Stock Solution [novoprolabs.com]

- 10. youtube.com [youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Spectinomycin Ready Made Solution, 100 mg/mL in DMSO/H2O, 1:1 | Sigma-Aldrich [sigmaaldrich.com]

Spectinomycin as a Selectable Marker for Transgenic Plants: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in prokaryotes and in the organelles of eukaryotes, such as plastids (chloroplasts), by binding to the 30S ribosomal subunit.[1][2] This property makes it a valuable tool in plant biotechnology as a selectable marker for identifying and isolating transgenic plants. Resistance to spectinomycin is conferred by the bacterial aadA (aminoglycoside-3'-adenylyltransferase) gene, which detoxifies the antibiotic.[3] When the aadA gene is introduced into the plant genome along with a gene of interest, only the successfully transformed cells that express the aadA gene will be able to survive and regenerate on a medium containing spectinomycin.

One of the key advantages of using spectinomycin is that it is a non-lethal, visual marker.[4] Susceptible, non-transformed plant tissues typically bleach and become white in the presence of spectinomycin, while resistant, transgenic tissues remain green. This allows for easy visual identification of putative transformants at an early stage of development. Spectinomycin has been successfully used as a selectable marker in a variety of plant species, including tobacco, soybean, Arabidopsis, potato, and citrus.[4][5]

Mechanism of Action and Resistance

Spectinomycin functions by binding to the 30S ribosomal subunit in plastids, thereby inhibiting protein synthesis and leading to a bleached phenotype in susceptible plants.[2][6] The resistance mechanism involves the enzymatic detoxification of spectinomycin by the product of the aadA gene, aminoglycoside-3'-adenylyltransferase. This enzyme transfers an adenylyl group from ATP to spectinomycin, rendering it unable to bind to the ribosome.

Data Presentation

Table 1: Recommended Spectinomycin Concentrations for Selection of Transgenic Plants

| Plant Species | Explant Type | Spectinomycin Concentration (mg/L) | Reference(s) |

| Tobacco | Leaf discs | 200-500 | [4] |

| Soybean | Cotyledonary nodes | 25-250 | [7][8] |

| Arabidopsis thaliana | Protoplast-derived colonies | 5-20 | [9] |

| Arabidopsis thaliana | Leaf culture (ACC2-knockout) | 100 | [10] |

| Potato | Internodal stem segments | 25-50 | [5] |

| Citrus | Epicotyl segments | 10-25 | [3][5] |

| Orchid | Protocorms | 50 | [11] |

Table 2: Comparative Transformation Efficiencies of Spectinomycin and Kanamycin Selectable Markers

| Plant Species | Selectable Marker | Transformation Efficiency (%) | Reference(s) |

| Arabidopsis thaliana | Nta STD-aadA (Spectinomycin) | 0.29 | [3] |

| pea STD trunc-sul1-aadA (Spectinomycin) | 1.83 | [3] | |

| nptII (Kanamycin) | 1.55 - 2.05 | [3] | |

| Potato | Nta STD-aadA (Spectinomycin) | 30.8 | [3][12] |

| pea STD trunc-sul1-aadA (Spectinomycin) | 66.6 | [3][12] | |

| nptII (Kanamycin) | 50.0 - 57.5 | [3][12] | |

| Citrus | pea STD trunc-sul1-aadA (Spectinomycin) | 37.5 ± 6.3 | [3] |

| nptII (Kanamycin) | 31.1 ± 3.1 | [3] | |

| Soybean | Nta STD-aadA (Spectinomycin) | 10.0 ± 4.8 | [3] |

| pea STD trunc-sul1-aadA (Spectinomycin) | 12.3 ± 2.4 | [3] |

Nta STD-aadA: Standard Nicotiana tabacum stromal targeting domain fused to aadA. pea STD trunc-sul1-aadA: Enhanced construct with a truncated pea stromal targeting domain fused to a sulfonamide resistance gene (sul1) and aadA.

Experimental Protocols

The following are generalized protocols for Agrobacterium-mediated transformation and selection using spectinomycin. Optimization of media components, hormone concentrations, and selection conditions may be necessary for specific genotypes.

Protocol 1: Agrobacterium-mediated Transformation of Tobacco (Leaf Disc Method)

-

Prepare Agrobacterium tumefaciens :

-

Grow a culture of A. tumefaciens strain (e.g., GV3101) containing the binary vector with the aadA gene and the gene of interest in YEB medium with appropriate antibiotics (e.g., rifampicin and spectinomycin for the binary vector) at 28°C overnight.

-

Pellet the bacterial cells by centrifugation and resuspend in liquid MS medium to an OD600 of 0.5-0.8.

-

-

Explant Preparation and Inoculation :

-

Excise leaf discs (approximately 1 cm2) from young, sterile tobacco plants.

-

Immerse the leaf discs in the Agrobacterium suspension for 10-20 minutes.

-

Blot the leaf discs dry on sterile filter paper.

-

-

Co-cultivation :

-

Place the leaf discs abaxial side down on co-cultivation medium (MS medium with 1 mg/L BAP and 0.1 mg/L NAA) in the dark at 25°C for 2-3 days.

-

-

Selection and Regeneration :

-

Transfer the leaf discs to selection medium (MS medium with 1 mg/L BAP, 0.1 mg/L NAA, 250 mg/L cefotaxime to eliminate Agrobacterium, and 200-500 mg/L spectinomycin).[4]

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Green, resistant shoots will emerge from the callus tissue after 4-8 weeks. Non-transformed tissues will bleach.

-

-

Rooting :

-

Excise well-developed shoots and transfer them to rooting medium (hormone-free MS medium with 250 mg/L cefotaxime and 500 mg/L spectinomycin) until roots are established.[6]

-

-

Acclimatization :

-

Transfer the rooted plantlets to soil and gradually acclimate them to greenhouse conditions.

-

Protocol 2: Agrobacterium-mediated Transformation of Soybean (Cotyledonary Node Method)

-

Prepare Agrobacterium tumefaciens :

-

Follow the same procedure as for tobacco transformation.

-

-

Explant Preparation and Inoculation :

-

Germinate sterile soybean seeds on a germination medium for 4-5 days.

-

Excise the cotyledonary nodes from the seedlings.

-

Inoculate the explants with the prepared Agrobacterium suspension.

-

-

Co-cultivation :

-

Co-cultivate the explants on a suitable medium for 3-5 days in the dark.

-

-

Selection and Regeneration :

-

Rooting and Acclimatization :

-

Follow similar procedures as for tobacco.

-

Experimental Workflow and Logical Relationships

Troubleshooting

-

High frequency of escapes (non-transformed plants that survive selection) : This can be due to insufficient spectinomycin concentration. It is crucial to perform a kill curve experiment with wild-type explants to determine the minimum inhibitory concentration for the specific plant species and genotype.

-

Low transformation efficiency : Several factors can contribute to low efficiency, including the Agrobacterium strain, the plant genotype, the quality of the explants, and the tissue culture conditions. Optimization of these parameters is often necessary. Recent research has shown that enhanced spectinomycin resistance constructs, such as the pea STD trunc-sul1-aadA fusion, can significantly improve transformation efficiency in some species.[3]

-

Chimeric or mosaic plants : These plants contain both transformed and non-transformed sectors. This can occur if selection pressure is not maintained throughout the regeneration process. Multiple rounds of selection and regeneration can help to obtain uniformly transformed plants.[13]

-

Slow regeneration : Spectinomycin selection can sometimes require a longer time for shoots to emerge and develop compared to other selectable markers like kanamycin.[3] Patience and consistent subculturing are important.

Conclusion

Spectinomycin, in conjunction with the aadA resistance gene, serves as an effective and visually straightforward selectable marker for the production of transgenic plants. Its non-lethal mode of action and the clear bleaching phenotype of non-transformed tissues facilitate the efficient identification of transformants. While optimization of selection conditions is essential for each plant system, spectinomycin remains a valuable tool in the field of plant genetic engineering. The development of enhanced spectinomycin resistance constructs further expands its utility and efficiency across a broader range of plant species.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of Transplastomic Tobacco Plants [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Plastid protein synthesis is required for plant development in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8466345B2 - Methods for plant transformation using spectinomycin selection - Google Patents [patents.google.com]

- 8. Frontiers | Progress in Soybean Genetic Transformation Over the Last Decade [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. New Tools for Engineering the Arabidopsis Plastid Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of Spectinomycin Working Solutions from a Stock Concentration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectinomycin is an aminocyclitol antibiotic effective against a range of Gram-negative and Gram-positive bacteria. It functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit. In a laboratory setting, spectinomycin is frequently used as a selective agent in microbiology for the maintenance and propagation of plasmids conferring spectinomycin resistance in host bacteria. Accurate preparation of working solutions from a concentrated stock is critical for experimental success and reproducibility. This document provides a detailed protocol for the preparation of spectinomycin stock solutions and the subsequent calculation and dilution to achieve a desired working concentration.

Data Presentation: Spectinomycin Concentrations

The following table summarizes common stock and working concentrations for spectinomycin.

| Parameter | Concentration | Solvent | Storage | Typical Application |

| Stock Solution | 50 - 100 mg/mL | Sterile deionized water | -20°C for up to 1 year | General laboratory use |

| Working Concentration (Bacteria) | 50 - 100 µg/mL | LB Medium or other bacterial culture media | 4°C for up to 1 month (in plates) | Bacterial selection |

| Working Concentration (Plant Tissue Culture) | 0.2 - 5 mg/mL | MS-agar media | Varies with media | Selection of transformed plant cells |

Experimental Protocols

Materials

-

Spectinomycin dihydrochloride pentahydrate (MW = 495.3 g/mol )[1]

-

Sterile deionized water

-

0.22 µm syringe filter

-

Sterile conical tubes or vials

-

Appropriate personal protective equipment (PPE)

Protocol 1: Preparation of a 50 mg/mL Spectinomycin Stock Solution

This protocol outlines the steps to prepare a 10 mL stock solution of 50 mg/mL spectinomycin.

-

Weighing the Spectinomycin: Accurately weigh 0.5 g of spectinomycin dihydrochloride pentahydrate.[1][2]

-

Dissolving the Spectinomycin: Add the weighed spectinomycin to a sterile container and add 10 mL of sterile deionized water to completely dissolve the powder.[1][2]

-

Sterile Filtration: Draw the spectinomycin solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe.[1][2] Pre-wet the filter by passing 5-10 mL of sterile water through it and discarding the water.[1][2] Filter the spectinomycin stock solution into a sterile container.[1][2]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[1][2] Stock solutions are generally stable for up to one year when stored at -20°C.[1][2]

Protocol 2: Calculating and Preparing the Working Concentration

This protocol describes how to dilute the stock solution to a final working concentration, using the common example of preparing a bacterial growth medium with 100 µg/mL spectinomycin.

-

Determine the Required Volume: Decide on the final volume of the medium you need to prepare (e.g., 100 mL of LB agar).

-

Use the Dilution Formula (C1V1 = C2V2):

-

C1 = Concentration of the stock solution (e.g., 50 mg/mL)

-

V1 = Volume of the stock solution to be added (this is what you need to calculate)

-

C2 = Desired final working concentration (e.g., 100 µg/mL)

-

V2 = Final volume of the medium (e.g., 100 mL)

-

-

Unit Conversion: Ensure that the units for C1 and C2 are the same.

-

Convert the stock solution concentration from mg/mL to µg/mL: 50 mg/mL * 1000 µg/mg = 50,000 µg/mL.

-

-

Calculate V1:

-

(50,000 µg/mL) * V1 = (100 µg/mL) * (100 mL)

-

V1 = (100 µg/mL * 100 mL) / 50,000 µg/mL

-

V1 = 0.2 mL or 200 µL

-

-

Adding to the Medium: After autoclaving the medium and allowing it to cool to approximately 50-55°C, add the calculated volume (200 µL) of the sterile spectinomycin stock solution.[3] Mix thoroughly before pouring plates or inoculating a liquid culture. Adding the antibiotic to cooled media is crucial to prevent its degradation.[3]

Mandatory Visualization

Caption: Workflow for preparing spectinomycin working solution.

Stability and Storage

-

Powder: Spectinomycin as a dry powder is stable for years when stored properly.[4]

-

Stock Solutions: Aqueous stock solutions of spectinomycin are stable for up to one year when stored at -20°C.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Working Solutions (in media): The stability of spectinomycin in prepared media, such as agar plates, is more limited. It is recommended to store plates at 4°C and use them within a month for optimal antibiotic activity.

References

Troubleshooting & Optimization

troubleshooting spectinomycin resistance in transformed bacteria

This guide provides troubleshooting assistance for researchers encountering issues with spectinomycin selection in transformed bacteria.

Frequently Asked Questions (FAQs)

Section 1: No Colonies or Poor Growth

Q1: I performed a transformation and plated the cells on LB agar with spectinomycin, but I see no colonies. What went wrong?

A1: A complete lack of colonies typically points to a fundamental issue with the transformation protocol or the selection process. Here are the most common culprits:

-

Failed Transformation: Your competent cells may have low transformation efficiency, or there might have been an error in the transformation protocol itself (e.g., incorrect heat shock temperature or duration).[1][2] Always run a positive control (transforming a known, high-efficiency plasmid) to verify that your competent cells and protocol are working correctly.[1]

-

Incorrect Antibiotic: Double-check that your plasmid actually contains a spectinomycin resistance gene (e.g., aadA). Using the wrong antibiotic for your plasmid's resistance marker is a common reason for seeing no growth.[2][3]

-

Inactive Spectinomycin: The spectinomycin in your plates may be inactive. This can happen if the antibiotic was added to agar that was too hot (above 50-60°C), or if the plates are old, as antibiotics can degrade over time.[1][4]

-

Incorrect DNA Concentration: Using too little plasmid DNA (typically less than 1 pg) will result in no colonies, while using too much (over 100 ng) can also inhibit transformation.[2]

Q2: I see very few or very small colonies after transformation. What could be the cause?

A2: Low colony count or small colony size suggests that the selection is working but is overly stringent, or that the cells are growing under stress.

-

Spectinomycin Concentration is Too High: While the typical working concentration is 50-100 µg/mL, your specific bacterial strain might be more sensitive.[5] Consider running a titration experiment to find the optimal concentration.

-

Low Transformation Efficiency: Even if the transformation worked, low efficiency will naturally result in fewer colonies.[2] This is common when using large plasmids or transforming ligation products.

-

Plasmid or Insert Toxicity: The gene you are cloning or the plasmid itself may be toxic to the host cells, leading to slow growth and smaller colonies.

-

Insufficient Recovery Period: After heat shock, cells need time in antibiotic-free media (like SOC) to recover and express the resistance gene before being plated on selective media.[1] A recovery time of at least 60 minutes at 37°C is recommended.[1]

Section 2: Unexpected Growth

Q1: My negative control plate (untransformed cells) has colonies. Why is this happening?

A1: Growth on a negative control plate indicates that your host bacterial strain has acquired resistance to spectinomycin, or there is an issue with your plates or aseptic technique.

-

Spontaneous Resistance: Bacteria can develop spontaneous mutations that confer resistance. The rate for E. coli K-12 is approximately 2 x 10⁻¹⁰.[6] This is more likely to be observed if a very high density of cells is plated.

-

Contamination: Your competent cells or media may be contaminated with a different, resistant bacterial strain.

-

Inactive Antibiotic: If the spectinomycin in the plates is degraded or was never added, all bacteria will grow, including the untransformed cells.[3][4]

Q2: I'm seeing "satellite" colonies on my plates. What are they and should I be concerned?

A2: Satellite colonies are small colonies of non-transformed cells that grow in a zone around a true, resistant colony.[7] This phenomenon is most famous with ampicillin, where the resistant colony secretes an enzyme (beta-lactamase) that degrades the antibiotic in the immediate vicinity.[7]

While spectinomycin resistance is typically conferred by an intracellular enzyme (aminoglycoside adenyltransferase from the aadA gene) that modifies the antibiotic, some studies note that satellite colonies are generally less of an issue with spectinomycin compared to ampicillin.[8][9] However, if plates are incubated for too long (e.g., >16 hours), the antibiotic can break down, potentially allowing for the growth of these non-resistant cells.[2] It is best to pick well-isolated, larger colonies for downstream applications.

Section 3: Verifying Transformants

Q1: How can I be sure that the colonies that grew are the correct transformants?

A1: Visual inspection is not enough. You must verify that the colonies contain your plasmid of interest. The two most common methods are:

-

Colony PCR: This is a rapid screening method where you use PCR to amplify a specific region of your plasmid directly from a bacterial colony.[10] You can use primers that flank your insert to confirm its size.

-

Plasmid Miniprep and Restriction Digest: This involves growing a liquid culture from a single colony, isolating the plasmid DNA (miniprep), and then cutting it with specific restriction enzymes.[11] When you run the digested DNA on an agarose gel, the resulting fragment sizes should match your expected pattern.[12]

Q2: My colony PCR or restriction digest shows an incorrect band size. What does this mean?

A2: An incorrect band size indicates a problem with the plasmid construct inside that particular colony.

-

No Insert: You may have picked a colony containing the vector that re-ligated to itself without taking up your insert.

-

Incorrect Insert or Rearrangement: Your ligation may have contained contaminating DNA fragments, or the plasmid may have undergone rearrangement within the host cell.

-

Primer Issues (for Colony PCR): Your PCR primers may be binding to an incorrect location on the plasmid or host genome, or one or both primers may not be working efficiently.

In any of these cases, you should discard that colony and screen additional colonies from your transformation plate.

Data Presentation: Spectinomycin Concentrations

| Parameter | Recommended Concentration | Dissolved In | Storage |

| Stock Solution | 50 mg/mL (1000x) | Sterile dH₂O | -20°C for up to 1 year[13][14] |

| Working Concentration (LB Agar/Broth) | 50 µg/mL | N/A | Plates can be stored at 4°C for 2-4 weeks |

| High-Copy Plasmids | 50 - 100 µg/mL | N/A | Little difference from low-copy[5] |

| Low-Copy Plasmids | 50 - 100 µg/mL | N/A | Should be effective in this range[5] |

Experimental Protocols

Protocol 1: Verifying Spectinomycin Activity via MIC Determination (Simplified)

This protocol helps determine if your spectinomycin stock is active and at what concentration it inhibits your specific bacterial strain.

-

Prepare Cultures: Inoculate a tube of LB broth with your untransformed host bacteria (e.g., DH5α). Grow overnight at 37°C.

-

Prepare Dilutions: Create a series of sterile tubes containing 1 mL of LB broth each.

-

Add Spectinomycin: Create a two-fold serial dilution of spectinomycin across the tubes, aiming for a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µg/mL).

-

Inoculate: Dilute your overnight bacterial culture 1:100 in fresh LB broth. Add 10 µL of this diluted culture to each tube of the spectinomycin dilution series.

-

Incubate: Incubate all tubes at 37°C with shaking for 16-18 hours.

-

Observe: Check the tubes for turbidity (cloudiness), which indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest spectinomycin concentration in which no growth is observed.[15] This should confirm that your antibiotic is active.

Protocol 2: Colony PCR to Verify Insert Presence

This protocol allows for rapid screening of transformants for your gene of interest.[10][16]

-

Prepare Master Mix: On ice, prepare a PCR master mix for the number of colonies you are screening plus a negative control. For a single 20 µL reaction:

-

10 µL of 2x Taq Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

8 µL of Nuclease-Free Water

-

-

Aliquot Master Mix: Dispense 20 µL of the master mix into sterile PCR tubes.

-

Pick Colonies: Use a sterile pipette tip or toothpick to touch a single, well-isolated colony from your spectinomycin plate.

-

Inoculate PCR: Dip the toothpick/tip directly into the corresponding PCR tube and swirl to transfer some cells.

-

Inoculate Patch Plate: Streak the same toothpick/tip onto a gridded "patch" plate with fresh LB agar and spectinomycin. This preserves a live culture of the colony being screened.

-

Run PCR: Place the PCR tubes in a thermocycler. Use a program with an initial denaturation step long enough to lyse the cells (e.g., 95-98°C for 5-10 minutes), followed by 30-35 cycles of amplification.

-

Analyze Results: Run 5-10 µL of the PCR product on an agarose gel. Compare the band sizes to a DNA ladder to confirm the presence and correct size of your insert.

Protocol 3: Plasmid Miniprep and Restriction Digest

This is a definitive method to confirm the identity of your plasmid.

-

Inoculate Culture: Pick a single colony and inoculate a 5 mL liquid culture of LB broth containing 50 µg/mL spectinomycin. Grow overnight at 37°C with shaking.

-

Isolate Plasmid: Use a commercial plasmid miniprep kit to isolate plasmid DNA from the overnight culture, following the manufacturer's instructions.

-

Set Up Digest: In a microfuge tube, set up a restriction digest. For a 20 µL reaction:

-

200-500 ng of Plasmid DNA

-

2 µL of 10x Restriction Buffer

-

1 µL of each Restriction Enzyme (e.g., enzymes that flank your insert)

-

Nuclease-Free Water to a final volume of 20 µL

-

-

Incubate: Incubate the reaction at the temperature recommended for your enzymes (usually 37°C) for 1-2 hours.[11]

-

Analyze by Gel Electrophoresis: Load the entire digest reaction mixed with loading dye onto an agarose gel. Run the gel and visualize the bands. The sizes of the resulting fragments (e.g., vector backbone and insert) should match your expected plasmid map.[12]

Visualizations

References

- 1. clyte.tech [clyte.tech]

- 2. goldbio.com [goldbio.com]

- 3. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]

- 4. edvotek.com [edvotek.com]

- 5. researchgate.net [researchgate.net]

- 6. Sensitivity and Resistance to Spectinomycin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. journals.asm.org [journals.asm.org]

- 9. blog.addgene.org [blog.addgene.org]

- 10. Colony PCR [sigmaaldrich.com]

- 11. Lab 3: Plasmid minipreps, restriction digest, agarose gel [sfu.ca]

- 12. blog.addgene.org [blog.addgene.org]

- 13. static.igem.wiki [static.igem.wiki]

- 14. goldbio.com [goldbio.com]

- 15. emerypharma.com [emerypharma.com]

- 16. E coli colony PCR - PombEvolution [pombevolution.eu]

Technical Support Center: Optimizing Spectinomycin for Low Copy Number Plasmids

Welcome to the technical support center for optimizing spectinomycin concentration when working with low copy number plasmids. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for successful plasmid selection and maintenance.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of spectinomycin to use for selecting E. coli with low copy number plasmids?

A1: The generally recommended concentration of spectinomycin for selecting E. coli is between 50 and 100 µg/mL.[1][2] However, for low copy number plasmids, it is often beneficial to use a lower concentration, potentially half of the standard amount, as these plasmids produce fewer antibiotic resistance gene transcripts.[3] The optimal concentration can be strain-dependent.[1]

Q2: How does spectinomycin work to select for bacteria containing my plasmid?

A2: Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[4][5][6] It binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for translating mRNA into protein.[5][7] This binding prevents the translocation step of protein synthesis, effectively halting the production of essential proteins and inhibiting bacterial growth.[4][5] Plasmids containing a spectinomycin resistance gene (commonly aadA) produce an enzyme, aminoglycoside adenylyltransferase, which modifies and inactivates the spectinomycin, allowing the bacteria harboring the plasmid to survive and replicate.

Q3: Can I use the same spectinomycin concentration for both high copy and low copy number plasmids?

A3: While there might not be a significant difference in the required antibiotic concentration between high and low copy plasmids for initial selection, optimizing the concentration is more critical for low copy number plasmids.[1] Low copy plasmids express lower levels of the resistance enzyme.[3] Using a concentration that is too high can inhibit the growth of cells that have successfully taken up the plasmid, leading to lower transformation efficiency or poor growth. Conversely, a concentration that is too low may result in the growth of non-transformed cells or loss of the plasmid during cell division.[2][8]

Q4: My low copy number plasmid yields are consistently low. Could the spectinomycin concentration be the cause?

A4: While spectinomycin concentration can play a role, other factors are more likely to be the primary cause of low plasmid yield. These include:

-

Culture Media: Using a nutrient-rich broth like Terrific Broth (TB) can significantly increase cell density and, consequently, plasmid yield.[3][9]

-

Incubation Time: Low copy number plasmids may require longer incubation times (20 hours or more) to achieve maximum yield.[3]

-